molecular formula C10H11F3O2 B13193212 1-[4-Methoxy-2-(trifluoromethyl)phenyl]ethan-1-ol

1-[4-Methoxy-2-(trifluoromethyl)phenyl]ethan-1-ol

Cat. No.: B13193212
M. Wt: 220.19 g/mol
InChI Key: KXPXHYAAGUPLRS-UHFFFAOYSA-N
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Description

1-[4-Methoxy-2-(trifluoromethyl)phenyl]ethan-1-ol is an organic compound with the molecular formula C10H11F3O2 It is characterized by the presence of a methoxy group and a trifluoromethyl group attached to a phenyl ring, along with an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[4-Methoxy-2-(trifluoromethyl)phenyl]ethan-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-methoxy-2-(trifluoromethyl)benzaldehyde with a suitable reducing agent, such as sodium borohydride, to yield the desired ethan-1-ol derivative . The reaction is typically carried out in an organic solvent, such as ethanol or methanol, under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques, such as distillation or crystallization, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[4-Methoxy-2-(trifluoromethyl)phenyl]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, such as halides or amines, under appropriate conditions.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Alkanes or other reduced derivatives.

    Substitution: New substituted phenyl derivatives.

Comparison with Similar Compounds

Uniqueness: 1-[4-Methoxy-2-(trifluoromethyl)phenyl]ethan-1-ol is unique due to the presence of both methoxy and trifluoromethyl groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C10H11F3O2

Molecular Weight

220.19 g/mol

IUPAC Name

1-[4-methoxy-2-(trifluoromethyl)phenyl]ethanol

InChI

InChI=1S/C10H11F3O2/c1-6(14)8-4-3-7(15-2)5-9(8)10(11,12)13/h3-6,14H,1-2H3

InChI Key

KXPXHYAAGUPLRS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)OC)C(F)(F)F)O

Origin of Product

United States

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